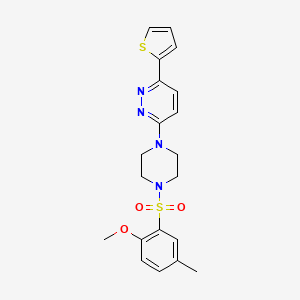

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

描述

The compound 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine features a pyridazine core substituted at position 3 with a 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine group and at position 6 with a thiophen-2-yl moiety. The sulfonyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability due to its electron-withdrawing properties and ability to engage in hydrogen bonding .

属性

IUPAC Name |

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-15-5-7-17(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXBJZOXNMQFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework characterized by:

- Pyridazine core : A five-membered ring containing two nitrogen atoms.

- Piperazine ring : A six-membered ring with two nitrogen atoms, enhancing its pharmacological properties.

- Sulfonyl group : This functional group contributes to the compound's reactivity and interaction with biological targets.

- Methoxy and methyl substitutions : These modifications on the phenyl ring may enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. It interacts with various molecular targets, influencing biochemical pathways that could lead to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Properties | Exhibits potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially reducing inflammation. |

| Antimicrobial Activity | Shows efficacy against certain bacterial strains. |

| Neurological Applications | Preliminary studies suggest potential benefits in treating neurological disorders. |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It potentially modulates receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, suggesting it may serve as a lead compound for cancer therapeutics .

- Anti-inflammatory Research : The compound has been evaluated for its ability to reduce pro-inflammatory cytokines in cellular models, indicating a mechanism that could be beneficial for inflammatory diseases .

- Antimicrobial Testing : Preliminary data show that it exhibits antimicrobial properties against specific bacterial strains, warranting further investigation into its potential as an antibacterial agent .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the pyridazine core.

- Introduction of the piperazine ring and sulfonyl group through specific reagents.

- Optimization of reaction conditions to maximize yield and purity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent variations and their implications:

Electronic and Steric Effects

- Sulfonyl vs. Sulfanyl Linkages : The target’s sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing hydrogen-bond acceptor capacity compared to sulfanyl (S) analogs . This may improve target binding but reduce metabolic stability due to susceptibility to enzymatic reduction.

- Thiophene vs. Pyridine/Phenyl : The thiophen-2-yl group provides a smaller, sulfur-containing heterocycle compared to pyridine or phenyl substituents. This may reduce steric hindrance and increase π-stacking efficiency in hydrophobic pockets .

Pharmacological Considerations

- Pyridazine Core : Pyridazine derivatives are less common than pyrimidines or pyrazines in drug design, but their nitrogen arrangement may confer unique binding modes, such as selective kinase inhibition .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

- Anticancer Potential: Pyridazines with sulfonamide groups (e.g., 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione) have shown kinase inhibitory activity . The target’s sulfonyl-piperazine group may similarly target ATP-binding pockets.

- Neuroactive Applications : Piperazine derivatives are prevalent in antidepressants and antipsychotics. The thiophene moiety, as seen in 4-(thiophen-2-yl)-1H-pyrazol-5-amine , could modulate serotonin receptor affinity.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine?

- Methodological Answer : Synthesis involves three key stages:

Pyridazine Core Formation : Cyclocondensation of precursors (e.g., hydrazine derivatives with diketones) under reflux in polar aprotic solvents (e.g., DMF) .

Sulfonylpiperazine Introduction : Nucleophilic substitution of the pyridazine intermediate with a sulfonylated piperazine derivative, requiring controlled pH (7–9) and catalysts like triethylamine to enhance reactivity .

Thiophene Functionalization : Suzuki-Miyaura coupling or direct substitution to attach the thiophen-2-yl group, using palladium catalysts and inert conditions (argon atmosphere) .

- Key Considerations : Optimize reaction time (6–24 hours) and temperature (60–120°C) to avoid side products like over-sulfonylation or ring-opening .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to map proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, thiophene protons at δ 6.5–7.2 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ≈ 469.12 Da) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfonyl group and thiophene moiety .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Computational Docking : Use software like AutoDock to screen against kinase or GPCR libraries, prioritizing targets with high binding affinity to the sulfonylpiperazine group .

- In Vitro Binding Assays : Radioligand displacement assays (e.g., for serotonin receptors) to quantify IC50 values .

- Gene Knockout Models : Validate target relevance by comparing activity in wild-type vs. knockout cell lines (e.g., CRISPR-edited cells) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design to test variables: solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature gradients. Use response surface models to identify optimal conditions .

- Byproduct Analysis : LC-MS or TLC monitoring to detect intermediates (e.g., desulfonylated byproducts) and adjust stoichiometry or quenching protocols .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, 48-hour incubation) to isolate variables .

- Metabolite Profiling : Use HPLC-MS to assess stability in biological matrices; unstable metabolites (e.g., oxidized thiophene derivatives) may explain discrepancies .

- Structural Analog Comparison : Test analogs (e.g., fluorophenyl or oxadiazole variants) to determine if activity is scaffold-specific or substituent-dependent .

Q. What strategies enable structure-activity relationship (SAR) analysis for this compound?

- Methodological Answer :

- Substituent Modulation : Synthesize derivatives with altered sulfonyl groups (e.g., 4-fluoro-3-methylphenyl vs. 2-methoxy-5-methylphenyl) to assess impact on target affinity .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding (sulfonyl oxygen) or hydrophobic (thiophene) interactions .

- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., piperazine ring) to overall activity using regression models .

Q. How can researchers address contradictory mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Multi-Omics Profiling : Integrate transcriptomics (RNA-seq) and proteomics (SILAC) data to identify downstream pathways (e.g., MAPK vs. cAMP) perturbed by the compound .

- Orthogonal Assays : Compare results from enzyme activity assays (e.g., kinase inhibition) with cellular functional assays (e.g., cAMP accumulation) to distinguish direct vs. indirect effects .

- Biolayer Interferometry : Measure real-time binding kinetics to purified targets (e.g., kinases) to confirm direct interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。